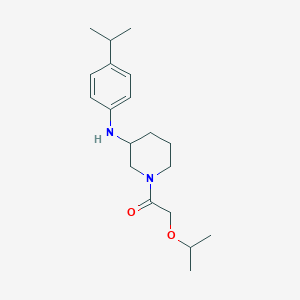
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a chemical compound used in scientific research. It belongs to the class of piperazinecarboxamide compounds and has been studied for its potential therapeutic applications. In
Mécanisme D'action
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide inhibits BTK activity by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. This compound has also been found to inhibit the activity of other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the activation of T cells and other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been found to suppress the immune response in autoimmune and inflammatory diseases. This compound has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to reduce the infiltration of immune cells into the target tissues.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It has high potency and selectivity for BTK inhibition, which makes it a valuable tool for studying the role of BTK in various diseases. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its combination therapy with other drugs such as immune checkpoint inhibitors and chemotherapy agents. Additionally, further studies are needed to establish the long-term safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis method of 4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-chlorobenzylamine with 3-methoxyphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with carboxylic acid to obtain the final product, this compound.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to reduce the proliferation and survival of cancer cells and suppress the immune response in autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-4-2-3-17(13-18)21-19(24)23-11-9-22(10-12-23)14-15-5-7-16(20)8-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLSAUOSWKCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5319286.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5319291.png)

![1'-(3-methoxybenzyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5319311.png)
![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)

![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5319333.png)
![5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319341.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)
![2-(3,4-dichlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5319377.png)
![N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5319396.png)
![N-benzyl-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5319398.png)
![5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5319404.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5319407.png)